molecular formula C40H59NO11 B193375 埃里布林 CAS No. 253128-41-5

埃里布林

货号 B193375
CAS 编号: 253128-41-5
分子量: 729.9 g/mol
InChI 键: UFNVPOGXISZXJD-JBQZKEIOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eribulin is a non-taxane, structurally simplified, completely synthetic derivative of the marine natural product halichondrin B . It is an anti-cancer medication used to treat breast cancer and liposarcoma . The most common side effects include fatigue, nausea, hair loss (alopecia), constipation, certain nerve damage causing weakness or numbness in the hands and feet (peripheral neuropathy), abdominal pain, and fever (pyrexia) .


Synthesis Analysis

Eribulin is the most structurally complex non-peptidic drug made by total synthesis . The synthesis and manufacture of eribulin remain a daunting task . The most complex fragment of eribulin (C14–C35) is used in two distinct industrial routes to this important anticancer drug . The process relies exclusively on enantiomerically enriched α-chloroaldehydes as building blocks for constructing the three densely functionalized oxygen heterocycles found in the C14–C35 fragment and all associated stereocenters . Eribulin can now be produced in a total of 52 steps .


Molecular Structure Analysis

Eribulin is a microtubule inhibitor, inhibiting the polymerization of tubulin subunits by preventing lengthening and shortening of microtubules during cell division . It is a structure-simplified macrocyclic ketone analog of Halichondrin B .


Chemical Reactions Analysis

Eribulin exerts its effects via a tubulin-based antimitotic mechanism leading to G2/M cell-cycle block, disruption of mitotic spindles, and, ultimately, apoptotic cell death after prolonged mitotic blockage .


Physical And Chemical Properties Analysis

Eribulin is a synthetic analogue of halichondrin B, originally isolated from the marine sponge Halichondria okadai . The antitumor activity of eribulin is driven by a distinct mode of interaction with microtubules, in which eribulin inhibits the growth phase but not the shortening phase .

科学研究应用

Eribulin is a microtubule dynamics inhibitor used in cancer treatment. Below are six unique applications of Eribulin in scientific research, each with its own detailed section:

Metastatic Breast Cancer Treatment

Eribulin has been approved for the treatment of patients with metastatic breast cancer who have previously received at least two chemotherapeutic regimens for metastatic disease. It is particularly supportive for use as a monotherapy in Her2-negative breast cancer and triple-negative breast cancer (TNBC) .

Combination Therapy for L-Sarcomas

Eribulin, combined with gemcitabine, has shown efficacy in treating L-sarcomas, including unresectable or metastatic liposarcoma (mLPS) patients who have received a prior anthracycline regimen .

Non-Small Cell Lung Cancer (NSCLC)

Current clinical trials are focusing on the use of Eribulin in the therapy of various cancer types, including non-small cell lung cancer (NSCLC) .

Salivary Gland Cancer

Eribulin is being studied for its potential application in treating salivary gland cancer as part of ongoing clinical trials .

Gynecological Cancers

Clinical trials are also exploring the use of Eribulin in the treatment of cervical and urethral cancers, expanding its application to gynecological oncology .

Prostate Cancer

Research is being conducted to evaluate the effectiveness of Eribulin in the treatment of prostate cancer .

Radiolabeled Diagnostic Imaging

Eribulin has been successfully radiolabeled with carbon-11 to create a companion diagnostic PET imaging agent for cancers such as breast cancer and liposarcoma .

First-Line Chemotherapy Evaluation

Studies are investigating the overall survival benefit and patient characteristics that may benefit from Eribulin as a first-line chemotherapy option .

安全和危害

Eribulin has a manageable safety profile with the commonest reported toxicities being alopecia, fatigue, neutropenia, and peripheral neuropathy . It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and ensure adequate ventilation .

未来方向

Eribulin may be efficacious for the treatment of locally advanced/metastatic breast cancer for patients with bone, liver, lung, lymph node, and chest wall/breast/skin metastases . Ongoing studies of eribulin in combination with immunotherapies and established cytotoxic agents may help shape the future landscape of breast cancer treatment .

属性

IUPAC Name

(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H59NO11/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41/h19,23-39,43H,2-3,5-18,41H2,1,4H3/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNVPOGXISZXJD-JBQZKEIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H59NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101009321
Record name Eribulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

729.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Eribulin inhibits the growth phase of microtubules without affecting the shortening phase and sequesters tubulin into nonproductive aggregates. Eribulin exerts its effects via a tubulin-based antimitotic mechanism leading to G2/M cell-cycle block, disruption of mitotic spindles, and, ultimately, apoptotic cell death after prolonged mitotic blockage. [FDA]
Record name Eribulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08871
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Eribulin

CAS RN

253128-41-5
Record name Eribulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253128-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eribulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253128415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eribulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08871
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eribulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERIBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR24G6354G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eribulin
Reactant of Route 2
Eribulin
Reactant of Route 3
Eribulin
Reactant of Route 4
Eribulin
Reactant of Route 5
Eribulin
Reactant of Route 6
Eribulin

Q & A

Q1: What is eribulin's mechanism of action?

A1: Eribulin mesylate binds to microtubules, specifically to the growing plus ends, disrupting their dynamics. [] Unlike taxanes, which stabilize microtubules, eribulin suppresses microtubule growth and induces apoptosis by sequestering tubulin into nonfunctional aggregates. [, ] This distinct mechanism leads to cell cycle arrest at the G2-M phase. [, ]

Q2: How does eribulin's mechanism affect tumor growth?

A2: By inhibiting microtubule dynamics, eribulin disrupts critical cellular processes like mitosis, impairing tumor cell proliferation and ultimately leading to cell death. []

Q3: Does eribulin affect other cellular processes besides microtubule dynamics?

A3: Research suggests that eribulin may also influence vascular remodeling, angiogenesis, and the epithelial-to-mesenchymal transition (EMT) in certain cancers. [, ] This multi-faceted activity distinguishes eribulin from other microtubule-targeting agents. [, ]

Q4: What cancers has eribulin shown efficacy against in clinical trials?

A4: Eribulin mesylate is approved for treating patients with metastatic breast cancer and liposarcoma who have received prior chemotherapy, including anthracyclines and taxanes. [, , ] Clinical trials demonstrated a significant overall survival benefit compared to other treatment options in these patient populations. [, , , ]

Q5: How effective is eribulin as a first-line treatment for advanced breast cancer?

A5: While primarily used in later treatment lines, emerging research from real-world studies in China suggests eribulin may hold promise as a first-line treatment option, particularly in combination with other agents. [, ] Further clinical trials are necessary to confirm these findings.

Q6: Does eribulin benefit specific breast cancer subtypes?

A6: Pooled analyses of clinical trials indicate that eribulin provides an overall survival benefit across various breast cancer subtypes, including HER2-negative and triple-negative breast cancer. [, ]

Q7: What factors might predict a better response to eribulin therapy?

A7: Research suggests that absolute lymphocyte count (ALC) at baseline may be a potential predictor for improved overall survival in patients receiving eribulin. [] Other factors like tumor characteristics, prior treatment history, and potential biomarkers are under investigation. [, , , ]

Q8: Does eribulin induce an immune response within the tumor microenvironment?

A8: Preclinical studies have shown that eribulin can alter immune homeostasis, particularly in the spleen of tumor-bearing mice. [] It has also demonstrated an inhibitory effect on the proliferation of M2 tumor-associated macrophages. [] Further research is needed to understand the clinical implications of these findings.

Q9: Does resistance to eribulin develop? If so, what are the mechanisms?

A9: Like many cancer therapies, resistance to eribulin can emerge. [] The mechanisms of resistance are not fully understood, but ongoing research is exploring potential factors, including alterations in microtubule dynamics, drug efflux pumps, and the tumor microenvironment. [, ]

Q10: What research is being conducted to overcome eribulin resistance?

A10: Preclinical studies are investigating drug combinations that may enhance eribulin's efficacy or overcome resistance. [, ] For instance, combining eribulin with an EZH2 inhibitor showed promising results in reversing eribulin resistance in TNBC patient-derived xenograft (PDX) models. [] Additionally, combining eribulin with other microtubule-targeting agents, like paclitaxel, has shown synergistic effects in some TNBC cell lines, warranting further clinical investigation. []

Q11: What is the general safety profile of eribulin?

A11: Eribulin has a manageable safety profile. [] The most common adverse events observed in clinical trials were hematological toxicities, particularly neutropenia, leukopenia, and anemia. [, ] Peripheral neuropathy, a common side effect of taxanes, was reported less frequently with eribulin. []

Q12: Is it safe to administer eribulin concomitantly with palliative radiotherapy?

A12: Clinical experience suggests that combining eribulin with palliative radiotherapy, even in heavily pretreated patients with poor performance status, is feasible and well-tolerated. [] No significant increase in toxicity was observed, and treatment adjustments were rarely required. []

Q13: How is eribulin metabolized and excreted?

A13: Eribulin is primarily metabolized in the liver via CYP3A4, and its metabolites are mainly excreted in the feces. [, ]

Q14: What is the impact of hepatic impairment on eribulin exposure?

A14: Hepatic impairment can significantly affect eribulin pharmacokinetics. [] Studies show that patients with moderate hepatic impairment experience increased eribulin exposure compared to those with normal liver function. [] Dose adjustments are necessary for patients with moderate hepatic impairment to avoid potential toxicity. []

Q15: What are the ongoing areas of research for eribulin?

A15: Current research focuses on optimizing eribulin therapy by:

  • Identifying predictive biomarkers for response and toxicity. []
  • Investigating novel drug combinations to enhance efficacy and overcome resistance. [, , ]
  • Developing new formulations to improve drug delivery and potentially enable oral administration. []
  • Exploring eribulin's potential in other cancer types. [, ]

Q16: What is the significance of developing an oral formulation of eribulin?

A16: An oral formulation of eribulin, like the one under development (Eribulin ORA), could potentially offer several advantages, including patient convenience, improved adherence to therapy, and potentially a wider therapeutic index. [] This development could broaden the clinical application of eribulin and improve treatment options for patients.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。